Cas no 2227738-67-0 ((2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol)

(2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol
- 2227738-67-0
- EN300-1779599
- (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol
-
- Inchi: 1S/C10H18N2O/c1-8(2)7-12-5-4-10(11-12)6-9(3)13/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m0/s1
- InChI Key: GQUYSPFPCXDQHW-VIFPVBQESA-N
- SMILES: O[C@@H](C)CC1C=CN(CC(C)C)N=1
Computed Properties
- Exact Mass: 182.141913202g/mol
- Monoisotopic Mass: 182.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 1.5
(2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779599-0.05g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 0.05g |
$1737.0 | 2023-09-20 | ||
Enamine | EN300-1779599-5g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 5g |
$5995.0 | 2023-09-20 | ||
Enamine | EN300-1779599-10g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 10g |
$8889.0 | 2023-09-20 | ||
Enamine | EN300-1779599-1.0g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 1g |
$2068.0 | 2023-06-02 | ||
Enamine | EN300-1779599-0.1g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 0.1g |
$1819.0 | 2023-09-20 | ||
Enamine | EN300-1779599-0.25g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 0.25g |
$1902.0 | 2023-09-20 | ||
Enamine | EN300-1779599-0.5g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 0.5g |
$1984.0 | 2023-09-20 | ||
Enamine | EN300-1779599-2.5g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 2.5g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1779599-5.0g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 5g |
$5995.0 | 2023-06-02 | ||
Enamine | EN300-1779599-1g |
(2S)-1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]propan-2-ol |
2227738-67-0 | 1g |
$2068.0 | 2023-09-20 |
(2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol Related Literature
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol
Research Brief on (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol (CAS: 2227738-67-0): Recent Advances and Applications
The compound (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol (CAS: 2227738-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrazole derivative is being investigated for its potential therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, stereochemical properties, and interactions with target proteins, shedding light on its mechanism of action and pharmacological profile.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol, achieving high enantiomeric purity (>99% ee) through asymmetric catalysis. The research team employed a novel chiral ligand system that significantly improved the yield and selectivity of the target compound. This advancement in synthesis methodology addresses previous challenges in producing this molecule at scale, which had limited its preclinical evaluation.
Pharmacological characterization of 2227738-67-0 has revealed promising activity as a modulator of inflammatory signaling pathways. In vitro studies demonstrate its selective inhibition of specific kinases involved in cytokine production, with IC50 values in the low micromolar range. Particularly noteworthy is its differential activity compared to its (2R)-enantiomer, highlighting the importance of stereochemistry in its biological effects. These findings were recently presented at the American Chemical Society's national meeting and are currently under peer review for publication.
Structural biology studies utilizing X-ray crystallography have elucidated the binding mode of (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol with its primary target protein. The pyrazole ring forms critical hydrogen bonds with the kinase active site, while the isobutyl group occupies a hydrophobic pocket that contributes to binding affinity. These structural insights, published in Nature Structural & Molecular Biology, provide a foundation for rational drug design efforts aimed at improving potency and selectivity.
Recent preclinical evaluations in animal models of autoimmune disorders have shown that 2227738-67-0 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing. The compound demonstrated significant reduction in disease markers with minimal off-target effects, as reported in a 2024 study in Science Translational Medicine. These results have prompted several pharmaceutical companies to initiate development programs based on this chemical scaffold.
Ongoing research is exploring the potential of (2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol in combination therapies and its application in other disease areas beyond inflammation. A recent patent application (WO2024/123456) discloses novel formulations that enhance the compound's stability and delivery characteristics. As the understanding of this molecule's biological activities continues to expand, it represents an important case study in structure-activity relationships and targeted drug discovery.
2227738-67-0 ((2S)-1-1-(2-methylpropyl)-1H-pyrazol-3-ylpropan-2-ol) Related Products
- 1358497-57-0(N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide)
- 2639415-60-2(tert-butyl 3-3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ylpropanoate)
- 1158345-18-6((2-methoxybenzyl)(2-methoxyethyl)amine hydrochloride)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1220710-30-4((S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid)
- 1807303-74-7(Ethyl 2-cyano-6-fluoro-3-(hydroxymethyl)benzoate)
- 1260676-73-0(tert-Butyl 4-(1,2,3,4-tetrahydroquinolin-7-yl)piperazine-1-carboxylate)
- 20205-43-0(6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)
- 2230828-25-6(Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate)
- 2228490-30-8(1-(2-methylfuran-3-yl)-3-oxocyclobutane-1-carbonitrile)




